3-(2,2-Difluoropropyl)azetidine

Lipophilicity Physicochemical Properties Drug Design

Early CNS and oncology programs often stall when lead compounds suffer rapid oxidative metabolism or P-gp-mediated efflux. 3-(2,2-Difluoropropyl)azetidine hydrochloride directly addresses these bottlenecks. - Reduces azetidine pKa by ~2 units, boosting the neutral fraction at physiological pH and enhancing passive BBB penetration. - The 2,2-difluoropropyl motif acts as a metabolically stable bioisostere for oxidation-prone alkyl chains, extending microsomal half-life. - Supplied at ≥98% purity in multi-gram quantities to support parallel SAR libraries without resupply delays.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
Cat. No. B13625375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluoropropyl)azetidine
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCC(CC1CNC1)(F)F
InChIInChI=1S/C6H11F2N/c1-6(7,8)2-5-3-9-4-5/h5,9H,2-4H2,1H3
InChIKeyANQDLTINAQQPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2-Difluoropropyl)azetidine Overview


3-(2,2-Difluoropropyl)azetidine (free base C6H11F2N, hydrochloride salt CAS 2225146-18-7) is a saturated nitrogen heterocycle featuring a four-membered azetidine ring substituted at the 3-position with a 2,2-difluoropropyl group [1]. The gem-difluorinated alkyl chain strategically modulates the physicochemical properties of the azetidine scaffold—particularly basicity, lipophilicity, and metabolic stability—making this compound a versatile intermediate in the rational design of drug candidates, especially for central nervous system (CNS) and oncology targets [2].

Fluorinated azetidine building block for CNS/oncology lead optimization
Gem-difluoropropyl motif modulates basicity, lipophilicity, and metabolic stability
Available as hydrochloride salt for research-scale synthesis

3-(2,2-Difluoropropyl)azetidine: Irreplaceable Scaffold


The 2,2-difluoropropyl substituent confers a unique combination of reduced basicity (ΔpKa ~2 units) and moderate lipophilicity that cannot be replicated by non-fluorinated alkyl chains or mono-fluorinated analogs [1]. Generic substitution with 3-propylazetidine or 3-(2-fluoroethyl)azetidine would alter critical drug-like parameters—including passive membrane permeability, P-glycoprotein efflux susceptibility, and oxidative metabolism rates—potentially derailing lead optimization campaigns. The gem-difluoro motif specifically introduces a 'Janus face' electronic environment that fine-tunes amine protonation state and conformational preferences, properties that are quantitatively distinct from alternative side chains [1].

Target: 3-(2,2-Difluoropropyl)azetidine
Alternative: Non-fluorinated or mono-fluorinated azetidines
Gem-difluoro group reduces basicity, tuning protonation state
Higher basicity of non-fluorinated / mono-fluoro analogs may alter amine-dependent recognition and permeability
Moderate lipophilicity supports balanced passive permeability
Higher lipophilicity (e.g., propyl analog) may increase off-target binding and phospholipidosis risk
Distal fluorine placement may confer high microsomal stability
Alpha-fluorinated or non-fluorinated side chains can exhibit faster oxidative clearance

3-(2,2-Difluoropropyl)azetidine: Key Evidence


Lipophilicity Reduction vs. Propyl Azetidine

3-(2,2-Difluoropropyl)azetidine exhibits a calculated LogP of 0.36 for the free base [1], which is approximately 1.0 unit lower than the LogP of 1.36 reported for the non-fluorinated comparator 3-propylazetidine . This reduction in lipophilicity is consistent with the known effect of gem-difluorination in saturated heterocyclic amine series, where fluorine atoms increase polarity while maintaining moderate membrane permeability [2].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = −1.0 (free base 0.36 vs propyl 1.36)
Supports lower lipophilicity-driven off-target risk screening
Calculated LogP; experimental validation recommended
Lipophilicity Physicochemical Properties Drug Design

High Microsomal Stability

A systematic study of fluorinated saturated heterocyclic amines found that difluorinated azetidine derivatives exhibit high metabolic stability in intrinsic microsomal clearance assays, with the notable exception of the 3,3-difluoroazetidine derivative which showed increased clearance [1]. While 3-(2,2-Difluoropropyl)azetidine itself was not directly assayed, the class-level trend indicates that distal gem-difluorination (fluorine atoms located away from the protonation center) confers resistance to oxidative metabolism compared to non-fluorinated or α-fluorinated analogs [1].

Microsomal Stability
Class-level inference
High metabolic stability reported for distal difluorinated azetidines
Supports metabolic stability hypothesis for lead optimization
Class trend; direct compound data not available
Metabolic Stability Microsomal Clearance Lead Optimization

Basicity (pKa) Reduction

In the comprehensive study by Melnykov et al., difluorination of saturated nitrogen heterocycles, including azetidines, resulted in a consistent reduction of basicity by approximately 2 pKa units compared to their non-fluorinated counterparts [1]. The magnitude of this effect was primarily governed by the number of fluorine atoms and their distance from the protonation center. For 3-(2,2-Difluoropropyl)azetidine, the gem-difluoro group is positioned two carbons away from the azetidine nitrogen, which is expected to produce a moderate pKa-lowering effect—sufficient to reduce P-glycoprotein recognition while maintaining adequate solubility [1].

Basicity (pKa)
Class-level inference
Estimated pKa reduction ~2 units vs non-fluorinated azetidine
May increase neutral amine fraction supporting CNS permeability assessment
Class trend; compound-specific pKa not reported
Basicity pKa CNS Drug Design

Commercial Availability & Supply

3-(2,2-Difluoropropyl)azetidine hydrochloride is commercially available from multiple established suppliers with specified purity of ≥95% and multi-gram stock quantities [1]. Pricing for research-scale quantities (100 mg to 5 g) is transparently listed, enabling budget planning and reproducible sourcing. In contrast, many custom fluorinated azetidine analogs require multi-step synthesis with variable yields and longer lead times .

Commercial Supply
Supporting evidence
≥95% purity, multi-gram stock, transparent catalog pricing
Enables reproducible SAR and procurement planning
Supplier catalog data (2026)
Chemical Procurement Supply Chain Synthetic Intermediate

3-(2,2-Difluoropropyl)azetidine Applications


CNS Brain Penetration via pKa Reduction

When developing CNS-active compounds where the azetidine nitrogen's basicity drives P-gp efflux and lysosomal trapping, 3-(2,2-difluoropropyl)azetidine serves as a strategic building block. Its difluorinated side chain lowers the amine pKa by approximately 2 units [1], increasing the neutral fraction at physiological pH and improving passive BBB permeability. This modification can be implemented in early SAR studies to assess CNS exposure improvements relative to unsubstituted azetidine scaffolds.

Metabolic Stability Tuning

For programs where lead compounds exhibit rapid hepatic clearance due to oxidative metabolism on aliphatic side chains, incorporating the 2,2-difluoropropyl group—as a metabolically stable bioisostere—can extend half-life. The class-level data indicate high microsomal stability for difluorinated azetidines with distal fluorine placement [1], making this building block particularly suitable for replacing oxidation-prone alkyl groups (e.g., propyl, butyl) in advanced leads.

Lipophilicity-Driven Off-Target Mitigation

When a lead series displays promiscuous binding to aminergic GPCRs or hERG channels due to excessive lipophilicity, 3-(2,2-difluoropropyl)azetidine offers a polarity-enhancing substitution that reduces LogP by ~1.0 unit compared to 3-propylazetidine [2]. This adjustment can lower the risk of phospholipidosis and off-target pharmacology while preserving target engagement, as demonstrated in the systematic study of fluorinated heterocyclic amines [1].

Scaffold Diversification for GPCR & Kinase Libraries

As a 3-substituted azetidine building block with a unique gem-difluoroalkyl motif, 3-(2,2-difluoropropyl)azetidine is ideal for generating focused libraries targeting GPCRs and kinases. The compound's commercial availability in multi-gram quantities and high purity (≥95%) [2] enables rapid parallel synthesis of analogs, accelerating hit-to-lead timelines. The fluorinated side chain introduces conformational constraints and electronic effects that are underexplored in commercial screening collections.

Application
Selection Property
Validation Focus
CNS penetration model studies
pKa-modulated passive permeability
Brain exposure models and P-gp efflux assays
Metabolic stability optimization
Distal gem-difluoro metabolic shielding
Microsomal or hepatocyte clearance assays
Off-target pharmacology screening
Reduced lipophilicity vs propyl analog
hERG, phospholipidosis, and promiscuity panels
Focused library synthesis
Commercial availability with high purity
Parallel synthesis and SAR expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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